

Application Note: Chiral Synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol[1]

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Compound of Interest

Compound Name: (5,5-Dimethyltetrahydrofuran-3-yl)methanol

CAS No.: 22600-85-7

Cat. No.: B1315961

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Abstract & Strategic Overview

The **(5,5-dimethyltetrahydrofuran-3-yl)methanol** scaffold is a high-value building block in drug discovery, often serving as a metabolically stable bioisostere for proline or ribose derivatives.[1] The gem-dimethyl group at the C5 position blocks metabolic oxidation at the typically labile ether

-position, enhancing the pharmacokinetic profile of the parent drug.

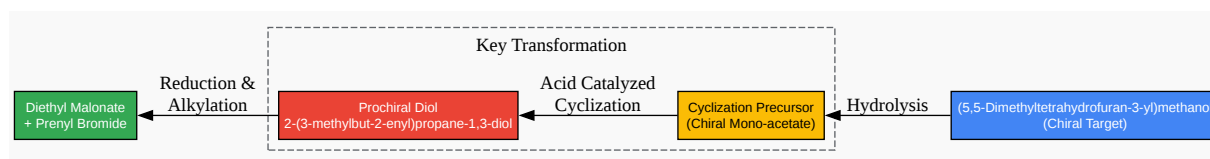
This guide details two distinct protocols for accessing the enantiopure scaffold:

- Protocol A (Chemoenzymatic Desymmetrization): The "Gold Standard" route.[1] It utilizes a lipase-catalyzed desymmetrization of a prochiral diol precursor.[1][2] This method is atom-economic, scalable, and yields high optical purity (ee).

- Protocol B (Classical Resolution): A robust alternative for rapid access to both enantiomers using standard chemical resolution techniques, suitable when enzyme screening is resource-prohibitive.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the tetrahydrofuran (THF) ring via an intramolecular acid-catalyzed etherification.[1] The chirality is established prior to cyclization via the desymmetrization of a prochiral diol.[1]



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Figure 1: Retrosynthetic logic flow from the target molecule back to commodity starting materials.

Protocol A: Chemoenzymatic Desymmetrization (Recommended)

This protocol leverages the specificity of *Pseudomonas cepacia* lipase (Lipase PS) to differentiate between the enantiotopic hydroxymethyl groups of the prochiral diol.

Phase 1: Synthesis of Prochiral Diol

Reaction: Alkylation of diethyl malonate followed by exhaustive reduction.[1]

- Alkylation:
 - Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.1 eq), 1-Bromo-3-methyl-2-butene (Prenyl bromide, 1.1 eq).

- Procedure: Generate the sodium enolate of diethyl malonate in EtOH at 0°C. Add prenyl bromide dropwise. Reflux for 4 hours.
- Workup: Remove solvent, partition between water/EtOAc.[1] Distill the crude oil to obtain Diethyl 2-(3-methylbut-2-enyl)malonate.
- Yield Target: >85%.[1][3]
- Reduction:
 - Reagents: LiAlH
(2.5 eq), THF (anhydrous).
 - Procedure: Add the malonate diester to a suspension of LiAlH
in THF at 0°C. Allow to warm to RT and stir for 12 hours. Quench using the Fieser method
(
mL H
O,
mL 15% NaOH,
mL H
O).
 - Product: 2-(3-methylbut-2-enyl)propane-1,3-diol.[1]
 - Yield Target: >90%.[1][3]

Phase 2: Enzymatic Desymmetrization

Mechanism: The lipase selectively acetylates the pro-S or pro-R hydroxyl group (enzyme dependent), creating a chiral center at C2 of the propane chain (which becomes C3 of the THF).

- Substrate: 2-(3-methylbut-2-enyl)propane-1,3-diol.

- Enzyme: Lipase PS (Amano) immobilized on diatomaceous earth or CAL-B (Novozym 435).
[1]
- Acyl Donor: Vinyl Acetate (acts as both solvent and reagent) or Vinyl Butyrate.[1]
- Conditions: 25–30°C, orbital shaking (200 rpm).

Step-by-Step Protocol:

- Dissolve the diol (10 mmol) in Vinyl Acetate (20 mL).
- Add Lipase PS (500 mg).
- Incubate at 30°C. Monitor conversion by GC or HPLC.
- Stop Point: The reaction is kinetically controlled. Stop at exactly 100% theoretical conversion to the mono-acetate (typically 24–48 hours).[1]
- Filtration: Filter off the enzyme (can be recycled).[1]
- Purification: Flash chromatography (Hexane/EtOAc) to separate trace diacetate or unreacted diol (though high selectivity usually renders this minimal).[1]
- Result: Chiral 2-(acetoxymethyl)-4-methylpent-4-en-1-ol (or isomer).[1]
 - ee Target: >96% (Enantiomeric Excess).[1]

Phase 3: Cyclization & Hydrolysis

Mechanism: Acid-catalyzed intramolecular hydroetherification.[1] The free hydroxyl group attacks the tertiary carbocation formed at the alkene.[1]

- Cyclization:
 - Dissolve the chiral mono-acetate in Toluene or DCM.[1]
 - Add catalytic Amberlyst 15 (H

form) or

-TsOH (0.1 eq).[1]

- Stir at RT (or mild heat 40°C) for 2–4 hours.
- Note: The tertiary carbocation formation is rapid and regioselective (Markovnikov).[1] The 5-exo-trig/6-endo-tet rules favor the formation of the 5-membered THF ring over the 6-membered pyran due to the gem-dimethyl effect (Thorpe-Ingold effect).[1]
- Intermediate: ((5,5-dimethyltetrahydrofuran-3-yl)methyl) acetate.[1]
- Hydrolysis:
 - Treat the acetate with K
 - CO
 - in MeOH (RT, 1 h).
 - Concentrate and purify via distillation or column chromatography.[1]
 - Final Product: **(5,5-Dimethyltetrahydrofuran-3-yl)methanol**.

Protocol B: Classical Resolution (Alternative)

Use this route if enzymes are unavailable or if both enantiomers are required immediately for SAR studies.[1]

- Synthesize Racemic Alcohol: Follow Phase 1 (Alkylation + Reduction) and Phase 3 (Cyclization) from Protocol A, skipping the enzymatic step. This yields racemic **(5,5-dimethyltetrahydrofuran-3-yl)methanol**.[1]
- Derivatization: React the racemic alcohol with Phthalic Anhydride to form the hemi-phthalate ester.[1]
- Salt Formation: Treat the hemi-phthalate with a chiral amine resolving agent:
 - (S)-(-)-

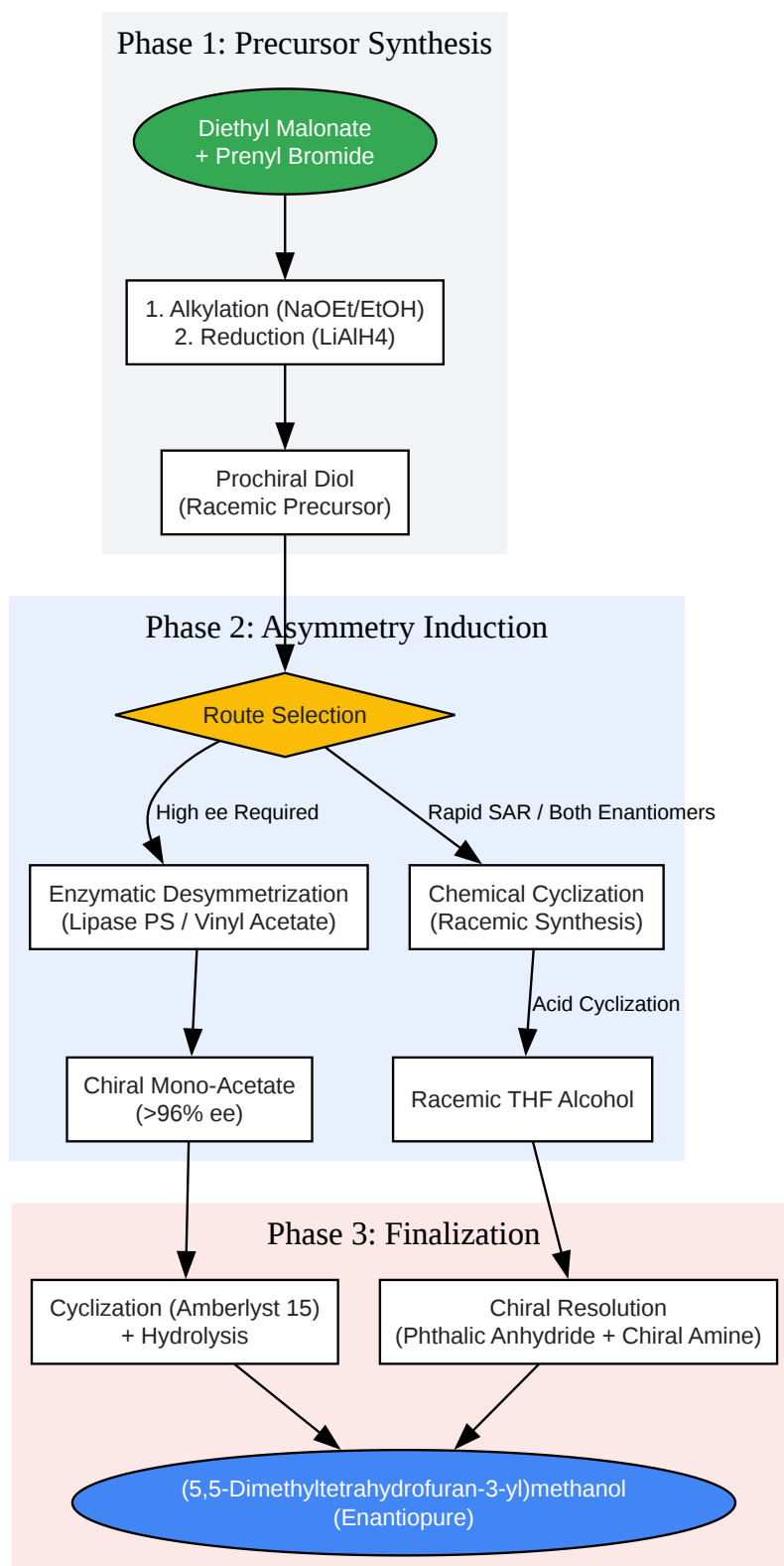
-Methylbenzylamine or Brucine.[1]

- Crystallization: Recrystallize the diastereomeric salts from EtOH/Acetone.
 - Monitoring: Check the rotation of the liberated acid after each crystallization.[1]
- Liberation: Treat the resolved salt with dilute HCl to recover the chiral hemi-phthalate, then hydrolyze (NaOH/MeOH) to yield the enantiopure alcohol.

Process Parameters & Data Summary

Parameter	Protocol A (Enzymatic)	Protocol B (Resolution)
Overall Yield	45–55%	25–35% (max 50% theoretical)
Enantiomeric Excess	>98% ee	>95% ee (after 2-3 recryst.)
Scalability	High (kg scale feasible)	Medium (crystallization volume)
Cost Driver	Enzyme (recyclable)	Chiral Amine (recoverable)
Time to Product	3–4 Days	5–7 Days

Workflow Visualization



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Figure 2: Decision tree and process flow for the synthesis of the target scaffold.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

- ¹H NMR (400 MHz, CDCl₃):
 - 1.25 (s, 3H, Me), 1.28 (s, 3H, Me) – Diagnostic gem-dimethyl.
 - 1.60 (dd, 1H, C4-H), 2.05 (dd, 1H, C4-H').
 - 2.45 (m, 1H, C3-H).[1]
 - 3.55–3.70 (m, 2H, CH₂OH).
 - 3.80 (dd, 1H, C2-H), 3.95 (dd, 1H, C2-H').
- Chiral HPLC Method:
 - Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]
 - Mobile Phase: Hexane : Isopropanol (95:5).[1]
 - Flow Rate: 1.0 mL/min.[1]
 - Detection: UV 210 nm (or Refractive Index if UV inactive).[1]
 - Expected: Baseline separation of enantiomers ().

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